molecular formula C17H24N2O4S B2533085 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide CAS No. 922077-71-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide

Cat. No.: B2533085
CAS No.: 922077-71-2
M. Wt: 352.45
InChI Key: DQGXZCUJUDJEBE-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications

Novel Compound Synthesis

Research on related compounds, such as the synthesis of tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate), demonstrates the interest in developing new molecules with potential for further functionalization and application in medicinal chemistry and material science (Fall et al., 2021).

Heterocyclic Compounds Synthesis

A focus on heterocyclic compounds like benzimidazole-tethered oxazepine hybrids, synthesized from N-alkylated benzimidazole 2-carboxaldehyde, highlights the ongoing research into compounds with significant biological activity potential. These studies often explore the molecular structure, charge distributions, and reactivity regions to identify potential applications in pharmacology and materials (Almansour et al., 2016).

Carbonic Anhydrase Inhibitors

Research into sulfonamide functionality, especially in the context of carbonic anhydrase inhibition, reveals the therapeutic relevance of these compounds. Studies have shown that certain sulfonamide-based compounds exhibit strong inhibitory action against human carbonic anhydrases, which are therapeutic targets for conditions such as glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).

Molecular Docking Studies

Theoretical investigations, including molecular docking studies, have been conducted on sulfonamide compounds to evaluate their potential as antimalarial agents and explore their binding affinities against various biological targets. Such studies help in understanding the molecular basis of compound interactions with biological macromolecules and aid in the design of more effective therapeutic agents (Fahim & Ismael, 2021).

Advanced Material Applications

Research on modifying polymeric materials with sulfonamide compounds for enhanced properties, such as increased thermal stability and biocompatibility, indicates the potential for these compounds in the development of novel materials for medical and industrial applications (Aly & El-Mohdy, 2015).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)propane-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-5-9-19-14-11-13(18-24(21,22)10-6-2)7-8-15(14)23-12-17(3,4)16(19)20/h5,7-8,11,18H,1,6,9-10,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGXZCUJUDJEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=CC2=C(C=C1)OCC(C(=O)N2CC=C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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